molecular formula C18H16NO2P B2600381 (Diphenylphosphoryl)(pyridin-4-yl)methanol CAS No. 260446-47-7

(Diphenylphosphoryl)(pyridin-4-yl)methanol

Cat. No.: B2600381
CAS No.: 260446-47-7
M. Wt: 309.305
InChI Key: JFXLXFTYJYSKPA-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)(pyridin-4-yl)methanol is a chemical compound that belongs to the class of aminophosphonate derivatives of pyridine.

Scientific Research Applications

(Diphenylphosphoryl)(pyridin-4-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and a chelating agent for metal ions.

    Medicine: Research has indicated its potential as an anticancer and antituberculosis agent.

    Industry: It is used in the development of herbicides and insecticides.

Chemical Reactions Analysis

(Diphenylphosphoryl)(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)(pyridin-4-yl)methanol involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar compounds to (Diphenylphosphoryl)(pyridin-4-yl)methanol include other aminophosphonate derivatives of pyridine, such as:

  • (Diphenylphosphoryl)(pyridin-2-yl)methanol
  • (Diphenylphosphoryl)(pyridin-3-yl)methanol

These compounds share similar chemical structures and properties but differ in the position of the pyridinyl group. The unique positioning of the pyridinyl group in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

diphenylphosphoryl(pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXLXFTYJYSKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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